molecular formula C18H17ClF4N4O B2799443 3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775557-20-4

3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2799443
CAS No.: 1775557-20-4
M. Wt: 416.8
InChI Key: SCLVCEQNMYRXKS-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrimidine-based amides characterized by a piperidine-pyrimidine core linked to a substituted benzamide group. The structural features include a 3-chloro-4-fluoro-substituted benzoyl moiety and a 2-methyl-6-(trifluoromethyl)pyrimidine ring attached to the piperidine nitrogen. These electron-withdrawing groups (chloro, fluoro, trifluoromethyl) enhance metabolic stability and influence binding interactions in biological systems .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF4N4O/c1-10-24-15(18(21,22)23)9-16(25-10)27-6-4-12(5-7-27)26-17(28)11-2-3-14(20)13(19)8-11/h2-3,8-9,12H,4-7H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLVCEQNMYRXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=C(C=C3)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, including:

Chemical Reactions Analysis

3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the piperidyl and pyrimidinyl moieties contribute to its overall biological activity. The exact pathways and targets can vary depending on the specific application, but generally, it involves inhibition or activation of key enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Benzamide Substituents

Several analogues share the piperidine-pyrimidine core but differ in benzamide substituents (Table 1):

Compound Name Benzamide Substituents Yield (%) Key Data (HRMS/NMR) Source
3-Chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide 3-Cl, 4-F N/A Molecular Formula: C₁₉H₁₈ClF₄N₅O₂
5-Chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (S471-0616) 5-Cl, 2-OCH₃ N/A 1H NMR (DMSO-d6): δ 9.81 (s, 1H, NH)
N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide 3-phenylpropanamide N/A Molecular Weight: 392.43
3-Fluoro-N-(1-(4-(2-oxoimidazolidin-1-yl)benzyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide (7k) 3-F, 4-CF₃ 66.4 HRMS: m/z 465.1835 [M+H]⁺
5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) 5-Br, 2-F N/A EC₅₀: 10.5 μg/mL (vs. Phomopsis sp.)

Key Observations :

  • Synthetic Feasibility : Yields for fluoro- and trifluoromethyl-substituted analogues (e.g., 7k, 66.4%) are higher than those with bulkier groups (e.g., 7l, 47.9%), suggesting steric or electronic challenges in synthesis .
Antifungal Activity of Pyrimidine-Amide Derivatives

Pyrimidine derivatives with halogenated benzamide groups exhibit potent antifungal activity (–5):

  • Compound 5o (5-bromo-2-fluoro substitution) showed 100% inhibition against Phomopsis sp., outperforming Pyrimethanil (85.1%) with an EC₅₀ of 10.5 μg/mL .
  • Compound 5d (3-trifluoromethylbenzamide) demonstrated moderate activity (EC₅₀: 32.1 μg/mL), highlighting the importance of halogen positioning .

The target compound’s 3-chloro-4-fluoro substitution combines two electron-withdrawing groups, which may improve membrane permeability and target binding compared to mono-substituted analogues.

Physicochemical Properties
  • Lipophilicity : Trifluoromethyl and chloro groups increase logP values, enhancing blood-brain barrier penetration.
  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, as seen in JAK inhibitors like {1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl} derivatives .

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